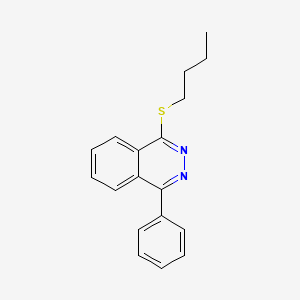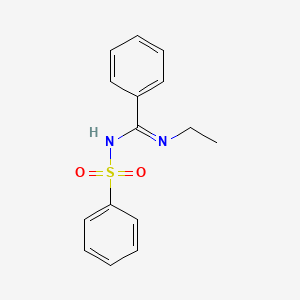![molecular formula C27H31NO4 B4079320 N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B4079320.png)
N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide, also known as DMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMC belongs to the class of benzylacetamide derivatives and is known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Additionally, N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
Biochemical and physiological effects:
N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been shown to decrease the levels of inflammatory mediators, such as prostaglandin E2 and nitric oxide. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. Additionally, N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of using N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide in lab experiments is its limited solubility in aqueous solutions, which may hinder its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide. One of the areas of interest is the development of novel formulations and delivery systems that can improve the bioavailability and efficacy of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide and to identify its molecular targets. The compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, also warrants further investigation. Finally, the development of N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide derivatives with improved pharmacological properties may lead to the discovery of novel therapeutics for various diseases.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-20(29)28(19-21-10-15-26(31-3)27(18-21)32-4)17-16-25(22-8-6-5-7-9-22)23-11-13-24(30-2)14-12-23/h5-15,18,25H,16-17,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAIWQVEJJZKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(C1=CC=CC=C1)C2=CC=C(C=C2)OC)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1a-benzoyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4079239.png)
![1-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4079242.png)
![N-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide hydrochloride](/img/structure/B4079245.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4079248.png)

![1-(2-naphthyloxy)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B4079255.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-N-methyl-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B4079263.png)
![6-amino-3-(4-bromophenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079272.png)
![6-amino-4-(2,5-difluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079280.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4079304.png)

![1-(3-chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4079318.png)
![4-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4079330.png)